Repotrectinib vs. Larotrectinib and Entrectinib: Direct Comparison of Potency Against Wild-Type TRKA/B/C
In a direct head-to-head comparison using Ba/F3 cell proliferation assays, repotrectinib demonstrated >100-fold greater potency against wild-type TRKA, TRKB, and TRKC fusions compared to first-generation inhibitors larotrectinib and entrectinib. For wild-type TRKA, repotrectinib achieved an IC50 of <0.2 nM, whereas larotrectinib and entrectinib had IC50 values of 23.5 ± 8.6 nM and 0.30 ± 0.10 nM, respectively [1]. For wild-type TRKB, repotrectinib's IC50 was <0.2 nM, compared to 36.5 ± 20.8 nM for larotrectinib and 0.80 ± 0.50 nM for entrectinib. For wild-type TRKC, repotrectinib exhibited an IC50 of <0.2 nM, while larotrectinib and entrectinib had IC50s of 49.4 ± 22.8 nM and 1.3 ± 1.0 nM, respectively [1].
| Evidence Dimension | Inhibition of TRK kinase activity (IC50) |
|---|---|
| Target Compound Data | Repotrectinib: IC50 <0.2 nM for TRKA, TRKB, TRKC WT |
| Comparator Or Baseline | Larotrectinib: TRKA WT IC50 23.5 ± 8.6 nM, TRKB WT IC50 36.5 ± 20.8 nM, TRKC WT IC50 49.4 ± 22.8 nM; Entrectinib: TRKA WT IC50 0.30 ± 0.10 nM, TRKB WT IC50 0.80 ± 0.50 nM, TRKC WT IC50 1.3 ± 1.0 nM |
| Quantified Difference | Repotrectinib is >117-fold more potent than larotrectinib and >1.5-fold more potent than entrectinib for TRKA WT; >182-fold more potent than larotrectinib and >4-fold more potent than entrectinib for TRKB WT; >247-fold more potent than larotrectinib and >6.5-fold more potent than entrectinib for TRKC WT |
| Conditions | Ba/F3 cell proliferation assay expressing TRK fusion proteins |
Why This Matters
Superior potency at lower concentrations may translate to wider therapeutic windows and reduced off-target toxicity in experimental models, critical for in vivo studies requiring sustained target engagement.
- [1] Drilon A, et al. Efficacy and safety of repotrectinib in patients with advanced ROS1/TRK fusion-positive solid tumors. Cancer Discov. 2018;8(10):1227-1236. View Source
